molecular formula C9H13NO2 B1617165 Ethanol, 2-(salicylamino)- CAS No. 4202-67-9

Ethanol, 2-(salicylamino)-

Cat. No.: B1617165
CAS No.: 4202-67-9
M. Wt: 167.2 g/mol
InChI Key: DDNZKESRAINYTI-UHFFFAOYSA-N
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Description

Aminoethanol derivatives are a class of organic compounds characterized by an ethanol backbone substituted with an amino group at the 2-position. However, the evidence extensively covers structurally analogous compounds, such as 2-(methylamino)ethanol, 2-(ethylamino)ethanol, diethylaminoethanol, and others. These derivatives differ in alkyl chain length and substituents, leading to variations in physical properties, toxicity, and industrial applications. Below, we provide a detailed comparison of these compounds, leveraging data from the evidence.

Properties

CAS No.

4202-67-9

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

2-[(2-hydroxyethylamino)methyl]phenol

InChI

InChI=1S/C9H13NO2/c11-6-5-10-7-8-3-1-2-4-9(8)12/h1-4,10-12H,5-7H2

InChI Key

DDNZKESRAINYTI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNCCO)O

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)O

Other CAS No.

4202-67-9

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
2-(Methylamino)ethanol 109-83-1 C₃H₉NO 75.11 159.5 Methyl group
2-(Ethylamino)ethanol 110-73-6 C₄H₁₁NO 89.14 169.6 Ethyl group
Diethylaminoethanol (DEAE) 100-37-8 C₆H₁₅NO 117.19 230–235 Two ethyl groups
2-(Hexylamino)ethanol 54596-69-9 C₈H₁₉NO 145.24 121–122 (at 0.019 bar) Hexyl group
2-(N-Pentylamino)ethanol 35161-67-2 C₇H₁₇NO 131.22 Not reported Pentyl group

Key Observations :

  • Alkyl Chain Impact: Longer alkyl chains (e.g., hexyl, pentyl) increase molecular weight and reduce volatility, as seen in the elevated boiling point of 2-(hexylamino)ethanol under reduced pressure .
  • Symmetry Effects: Diethylaminoethanol (DEAE), with two ethyl groups, exhibits a higher boiling point (230–235°C) compared to mono-substituted derivatives, likely due to reduced hydrogen bonding capacity .

Research Findings and Trends

Hydrogen Bonding and Crystal Engineering

Hydrogen bonding patterns in aminoethanols influence their aggregation and crystallization. For example:

  • Shorter-chain derivatives (e.g., 2-(methylamino)ethanol) form stronger intermolecular hydrogen bonds, enhancing solubility in polar solvents .
  • Bulkier substituents (e.g., diethyl or hexyl groups) disrupt hydrogen bonding, leading to lower melting points and higher organic solubility .

Thermal Stability

  • Volatility Trends: Boiling points increase with alkyl chain length under ambient pressure but decrease under vacuum, as seen in 2-(hexylamino)ethanol .
  • Thermodynamic Data: For 2-(ethylamino)ethanol, the vaporization enthalpy is 61.0 ± 0.4 kJ/mol, reflecting moderate intermolecular forces .

Limitations and Data Gaps

  • Toxicity data for 2-(ethylamino)ethanol and 2-(hexylamino)ethanol are incomplete, requiring further studies .

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